molecular formula C16H14F3N3S B12016108 2-(Trifluoromethyl)benzaldehyde N-(3-methylphenyl)thiosemicarbazone CAS No. 769144-14-1

2-(Trifluoromethyl)benzaldehyde N-(3-methylphenyl)thiosemicarbazone

Cat. No.: B12016108
CAS No.: 769144-14-1
M. Wt: 337.4 g/mol
InChI Key: ASXYTGSSSXFYND-KEBDBYFISA-N
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Preparation Methods

The synthesis of 2-(Trifluoromethyl)benzaldehyde N-(3-methylphenyl)thiosemicarbazone typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with N-(3-methylphenyl)thiosemicarbazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux for several hours to ensure complete reaction . The product is then purified by recrystallization or other suitable methods.

Chemical Reactions Analysis

2-(Trifluoromethyl)benzaldehyde N-(3-methylphenyl)thiosemicarbazone can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Trifluoromethyl)benzaldehyde N-(3-methylphenyl)thiosemicarbazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)benzaldehyde N-(3-methylphenyl)thiosemicarbazone involves its interaction with various molecular targets. The compound can chelate metal ions, which is believed to be a key factor in its biological activity. By binding to metal ions, it can inhibit the function of metalloenzymes, which are essential for the survival and proliferation of microorganisms and cancer cells . Additionally, the compound can induce oxidative stress in cells, leading to cell death.

Comparison with Similar Compounds

2-(Trifluoromethyl)benzaldehyde N-(3-methylphenyl)thiosemicarbazone can be compared with other thiosemicarbazones, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can affect its chemical properties and biological activities. The presence of the trifluoromethyl group enhances its lipophilicity and stability, making it a valuable compound for various applications.

Properties

CAS No.

769144-14-1

Molecular Formula

C16H14F3N3S

Molecular Weight

337.4 g/mol

IUPAC Name

1-(3-methylphenyl)-3-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]thiourea

InChI

InChI=1S/C16H14F3N3S/c1-11-5-4-7-13(9-11)21-15(23)22-20-10-12-6-2-3-8-14(12)16(17,18)19/h2-10H,1H3,(H2,21,22,23)/b20-10+

InChI Key

ASXYTGSSSXFYND-KEBDBYFISA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=S)N/N=C/C2=CC=CC=C2C(F)(F)F

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NN=CC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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